

Acelarin Clinical Trials: A Comparative Meta-Analysis

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Compound of Interest

Compound Name: Acelarin

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This guide provides a comprehensive meta-analysis of clinical trial data for **Acelarin** (NUC-1031), a novel nucleotide analog, and compares its performance against established alternative treatments in biliary tract cancer, pancreatic cancer, and platinum-resistant ovarian cancer.

Executive Summary

Acelarin, a ProTide transformation of gemcitabine, was developed to overcome key mechanisms of cancer resistance to gemcitabine. Clinical trials have explored its efficacy and safety in several solid tumors. Notably, the Phase III NuTide:121 study in advanced biliary tract cancer was terminated early as it did not demonstrate a significant overall survival benefit over the standard of care, despite a higher objective response rate.^[1] Similarly, the Phase III ACELARATE trial in metastatic pancreatic cancer and the Phase II PRO-105 trial in platinum-resistant ovarian cancer were also discontinued. This guide presents the available data from these trials in a comparative format to inform future research and development in these challenging therapeutic areas.

Comparative Efficacy and Safety of Acelarin and Alternatives

The following tables summarize the quantitative data from key clinical trials of **Acelarin** and its comparators.

Advanced Biliary Tract Cancer

Table 1: Comparison of **Acelarin** and Gemcitabine + Cisplatin in Advanced Biliary Tract Cancer

Endpoint	Acelarin + Cisplatin (NuTide:121, Phase III)	Gemcitabine + Cisplatin (Standard of Care)
Primary Endpoint		
Overall Survival (OS)	Did not show benefit over control	Median: ~11.7 months
Objective Response Rate (ORR)	Higher than control arm	~26%
Secondary Endpoints		
Progression-Free Survival (PFS)	Data not fully available	Median: ~8.0 months
Safety and Tolerability	Generally well-tolerated	Manageable toxicities

Data for NuTide:121 is based on interim analysis leading to trial termination.[\[1\]](#) Standard of care data is derived from historical controls and meta-analyses.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Metastatic Pancreatic Cancer

Table 2: Comparison of **Acelarin** and Standard of Care in Metastatic Pancreatic Cancer

Endpoint	Acelarin (ACELARATE, Phase III)	FOLFIRINOX	Gemcitabine + nab- Paclitaxel
Primary Endpoint			
Overall Survival (OS)	Trial suspended, data not mature	Median: ~11.1 months	Median: ~8.5 months
Secondary Endpoints			
Progression-Free Survival (PFS)	Data not mature	Median: ~6.4 months	Median: ~5.5 months
Objective Response Rate (ORR)	Data not mature	~31.6%	~23%
Safety and Tolerability	Generally well-tolerated in Phase I/II	Higher rates of grade 3/4 toxicities	Notable rates of neutropenia and neuropathy

ACELARATE trial was suspended before completion.^{[7][8][9][10]} Comparator data is from pivotal trials and meta-analyses.^{[11][12][13][14][15][16][17][18][19]}

Platinum-Resistant Ovarian Cancer

Table 3: Comparison of **Acelarin** and Single-Agent Chemotherapy in Platinum-Resistant Ovarian Cancer

Endpoint	Acelarin (PRO-105, Phase II)	Single-Agent Chemotherapy (e.g., Paclitaxel, Doxorubicin)
Efficacy		
Objective Response Rate (ORR)	13% (in patients receiving ≥ 2 cycles)	10-15%
Disease Control Rate (DCR)	83% (in patients receiving ≥ 2 cycles)	Varies by agent
Safety and Tolerability	Generally well-tolerated	Agent-specific toxicities

PRO-105 was a single-arm study; comparison is with historical data for standard treatments. [\[20\]](#)[\[21\]](#)[\[22\]](#)

Experimental Protocols

Acelarin Clinical Trial Protocols

NuTide:121 (Advanced Biliary Tract Cancer):

- Study Design: A Phase III, open-label, randomized study.
- Patient Population: Previously untreated patients with locally advanced or metastatic biliary tract cancer.
- Treatment Arms:
 - Arm A: **Acelarin** (725 mg/m²) + Cisplatin (25 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle.
 - Arm B: Gemcitabine (1000 mg/m²) + Cisplatin (25 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle.
- Primary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR).
- Status: Terminated due to futility for OS benefit.[\[1\]](#)[\[23\]](#)

ACELARATE (Metastatic Pancreatic Cancer):

- Study Design: A Phase III, open-label, multicenter, randomized study.
- Patient Population: Patients with metastatic pancreatic carcinoma unsuitable for combination chemotherapy.
- Treatment Arms:
 - Experimental Arm: **Acelarin** (825 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.
 - Control Arm: Gemcitabine (1000 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.
- Primary Endpoint: Overall Survival (OS).
- Status: Suspended.[\[7\]](#)[\[8\]](#)[\[24\]](#)[\[9\]](#)[\[10\]](#)

PRO-105 (Platinum-Resistant Ovarian Cancer):

- Study Design: A Phase II, open-label, single-arm study.
- Patient Population: Patients with platinum-resistant ovarian cancer.
- Treatment: **Acelarin** administered as a single agent.
- Primary Endpoint: To evaluate the efficacy and safety of **Acelarin**.
- Status: Discontinued.[\[20\]](#)

Standard of Care Treatment Protocols

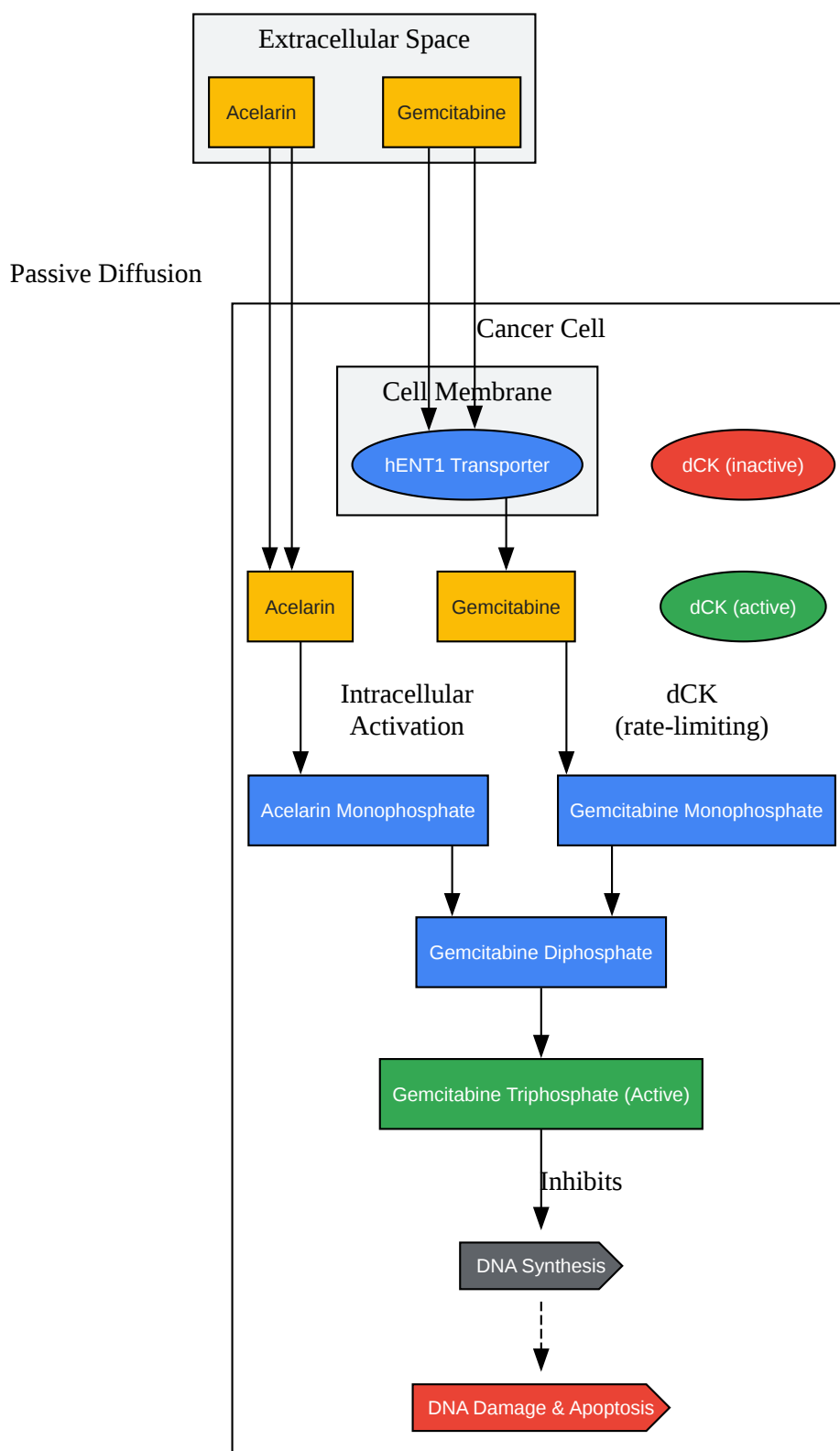
- Gemcitabine + Cisplatin for Biliary Tract Cancer: Gemcitabine (1000 mg/m²) and Cisplatin (25 mg/m²) are administered intravenously on days 1 and 8 of a 21-day cycle.[\[2\]](#)[\[3\]](#)
- FOLFIRINOX for Pancreatic Cancer: A combination of oxaliplatin, irinotecan, leucovorin, and 5-fluorouracil administered in a 14-day cycle.[\[12\]](#)[\[16\]](#)[\[17\]](#)

- Gemcitabine + nab-Paclitaxel for Pancreatic Cancer: nab-Paclitaxel (125 mg/m²) followed by gemcitabine (1000 mg/m²) administered on days 1, 8, and 15 of a 28-day cycle.[\[11\]](#)[\[14\]](#)[\[15\]](#)[\[19\]](#)
- Single-Agent Chemotherapy for Platinum-Resistant Ovarian Cancer: Various agents such as paclitaxel, pegylated liposomal doxorubicin, or topotecan are used, with dosing schedules varying by agent.[\[21\]](#)[\[22\]](#)

Signaling Pathways and Experimental Workflows

Acelarin and Gemcitabine Mechanism of Action

Acelarin is a ProTide designed to overcome the resistance mechanisms that limit the efficacy of gemcitabine. The diagram below illustrates the intracellular activation pathways of both drugs.

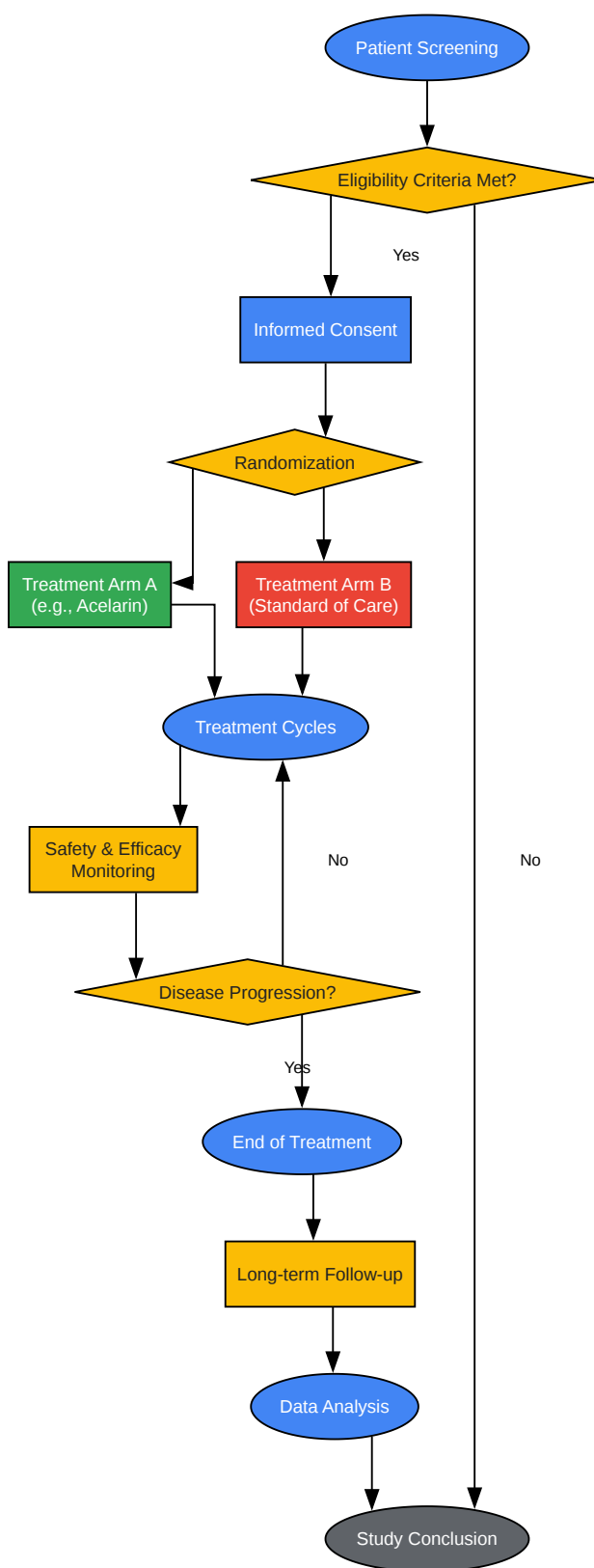


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Caption: Intracellular activation of **Acelarin** and Gemcitabine.

Standard Oncology Clinical Trial Workflow

The following diagram outlines a typical workflow for a clinical trial of a new oncology drug, from patient screening to data analysis.



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Caption: Typical workflow of a randomized oncology clinical trial.

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